3-(Trifluoromethoxy)cinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZZEYGXRWYNI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168833-80-5 | |
| Record name | 3-(Trifluoromethoxy)cinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Trifluoromethoxy Cinnamic Acid and Its Functionalized Analogs
Stereoselective and Regioselective Synthetic Pathways
The precise control over the three-dimensional arrangement (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis. For 3-(Trifluoromethoxy)cinnamic acid, which typically exists as a more stable trans (or E) isomer, achieving high stereoselectivity is crucial for its application in areas like drug design. sigmaaldrich.comnih.gov
Catalytic Approaches (e.g., Heck, Suzuki-Miyaura, Sonogashira Cross-Coupling Strategies)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to construct the cinnamic acid framework. These methods offer a versatile route to the target molecule and its analogs, often with excellent control over the alkene geometry.
Heck Reaction : The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. matthey.comorganic-chemistry.org To synthesize this compound, this would involve reacting an acrylic acid derivative with 3-bromo- (B131339) or 3-iodobenzotrifluoromethoxide. The reaction typically yields the trans (E) isomer with high selectivity, which is a significant advantage. organic-chemistry.orgyoutube.com Ligand-free palladium catalysis has been shown to be effective for synthesizing related α-trifluoromethylacrylates, highlighting the potential for streamlined protocols. nih.gov A major drawback, however, can be the cost and recovery of the palladium catalyst. libretexts.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. For this synthesis, the pathway could involve the reaction of a 3-(trifluoromethoxy)phenylboronic acid with a halo-substituted acrylic acid derivative. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Sonogashira Cross-Coupling : The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This pathway could be used to synthesize alkynyl derivatives of this compound, which can serve as versatile intermediates for further functionalization. For instance, coupling 3-bromo- or 3-iodobenzotrifluoromethoxide with propargylic acid would yield an alkynyl precursor that could then be selectively reduced to the desired (Z)- or (E)-cinnamic acid. The reaction proceeds under mild, often room-temperature, conditions. soton.ac.uk
| Reaction | Key Reactants | Catalyst System | Key Advantages |
|---|---|---|---|
| Heck Reaction | 3-(Trifluoromethoxy)aryl halide + Acrylic acid/ester | Pd(0) or Pd(II) catalyst, Base | High trans (E) stereoselectivity. organic-chemistry.org |
| Suzuki-Miyaura Coupling | 3-(Trifluoromethoxy)phenylboronic acid + Halogenated acrylate | Pd catalyst, Base | Mild conditions, functional group tolerance. |
| Sonogashira Coupling | 3-(Trifluoromethoxy)aryl halide + Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Access to alkynyl intermediates for further diversification. wikipedia.orgorganic-chemistry.org |
Knoevenagel Condensation and Related Olefination Methods
Condensation reactions provide a more traditional yet highly effective route to cinnamic acids, typically starting from an aromatic aldehyde.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.org The synthesis of this compound via this method would use 3-(trifluoromethoxy)benzaldehyde (B1330798) and malonic acid. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) and a catalytic amount of piperidine, and the reaction is often followed by decarboxylation to yield the cinnamic acid. wikipedia.orgnih.gov This method is widely used and provides good yields. prepchem.com
Perkin Reaction : Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.org For this compound, the reaction would involve 3-(trifluoromethoxy)benzaldehyde and acetic anhydride with sodium acetate (B1210297). uns.ac.id Research has shown this method to be particularly effective for producing polyfluoroalkyl-substituted (E)-cinnamic acids with good yields and excellent stereoselectivity.
| Method | Starting Materials | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Knoevenagel-Doebner | 3-(Trifluoromethoxy)benzaldehyde, Malonic acid | Pyridine, Piperidine | Reliable and high-yielding; involves decarboxylation. wikipedia.orgprepchem.com |
| Perkin Reaction | 3-(Trifluoromethoxy)benzaldehyde, Acetic anhydride | Sodium acetate | Excellent stereoselectivity for E-isomers of fluorinated cinnamic acids. wikipedia.org |
Multicomponent Reactions (MCRs) for Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a highly efficient path to complex molecules. tcichemicals.combeilstein-journals.org While specific examples for this compound are not prevalent, MCRs like the Passerini and Ugi reactions could be adapted to synthesize novel amide and ester derivatives. For instance, a Passerini three-component reaction could theoretically combine 3-(trifluoromethoxy)benzaldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy amide derivatives, showcasing the power of MCRs for rapid library synthesis. tcichemicals.com Knoevenagel-based multicomponent approaches have also been successfully used to synthesize complex heterocyclic systems. beilstein-journals.org
Advanced Oxidation and Reduction Techniques for Functionalization
Once the this compound scaffold is synthesized, its functional groups can be selectively modified through advanced oxidation and reduction techniques.
Oxidation : The alkene double bond is susceptible to various oxidation reactions. Epoxidation using agents like meta-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide, a versatile intermediate for further nucleophilic attack. Dihydroxylation using osmium tetroxide or potassium permanganate (B83412) could produce the corresponding diol, adding further functionality.
Reduction : The most common reduction involves the hydrogenation of the carbon-carbon double bond to yield 3-(trifluoromethoxy)hydrocinnamic acid. This can be achieved using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the carboxylic acid to the corresponding cinnamyl alcohol, providing another route for derivatization.
Development of Novel Precursors and Synthetic Intermediates
The efficiency and viability of any synthetic route heavily depend on the availability of the starting materials. For this compound, the primary precursors are derived from 3-(trifluoromethoxy)benzene.
Key Aldehyde Precursor : 3-(Trifluoromethoxy)benzaldehyde is the central starting material for condensation routes like the Knoevenagel and Perkin reactions. Its synthesis often starts from 3-hydroxybenzaldehyde, which is then trifluoromethoxylated.
Aryl Halide Precursors : For cross-coupling strategies, 3-bromo- or 3-iodobenzotrifluoromethoxide are the key intermediates. These are typically prepared from 3-(trifluoromethoxy)aniline (B52521) via Sandmeyer-type reactions or from 3-(trifluoromethoxy)benzene via electrophilic halogenation.
Other Core Reagents : Simple, readily available molecules like malonic acid (for Knoevenagel), acetic anhydride (for Perkin), and acrylic acid esters (for Heck) are also crucial intermediates in these synthetic pathways. matthey.comprepchem.com
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern chemical synthesis places a strong emphasis on sustainability, guided by the 12 Principles of Green Chemistry. researchgate.netrsc.org The synthesis of this compound is increasingly being adapted to align with these principles.
Atom Economy : Reactions like MCRs are inherently "greener" as they incorporate most of the atoms from the reactants into the final product, minimizing waste. beilstein-journals.org
Use of Safer Solvents and Reagents : Efforts are being made to replace hazardous solvents like pyridine in the Knoevenagel reaction. bepls.com Studies have demonstrated successful "green" Knoevenagel condensations using benign inorganic ammonia (B1221849) salts (e.g., ammonium (B1175870) bicarbonate) in safer solvents like ethyl acetate or even under solvent-free conditions. sciencemadness.org
Energy Efficiency : The use of alternative energy sources can reduce the environmental footprint of a synthesis. Sonochemistry, which uses ultrasound to initiate and accelerate reactions, has been applied to the Perkin reaction for synthesizing cinnamic acid at lower temperatures and shorter reaction times. uns.ac.idscispace.com
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. While palladium catalysts are highly effective, developing recyclable heterogeneous catalysts is a key area of green chemistry research to address the cost and waste associated with the metal. matthey.comresearchgate.net
By embracing these advanced methodologies and green principles, the synthesis of this compound and its analogs can be achieved with greater efficiency, control, and environmental responsibility.
Solvent-Free Reactions and Alternative Solvents
Traditional methods for synthesizing cinnamic acids, like the Knoevenagel condensation, often rely on hazardous organic solvents such as pyridine, which acts as both a base and the reaction medium. rsc.orgprepchem.com Pyridine is known for its toxicity, posing health risks and creating environmental concerns. rsc.org Consequently, significant research has been directed towards developing pyridine-free and solvent-free protocols.
One successful approach involves replacing pyridine with safer, less toxic bases like triethylamine (B128534) (TEA). rsc.org Studies have demonstrated that TEA, in catalytic amounts of piperidine, can effectively facilitate the Knoevenagel condensation between aromatic aldehydes and malonic acid. rsc.org Furthermore, investigations into entirely solvent-free conditions have shown that the reaction can proceed with good yields, comparable to those achieved in solvents like toluene. rsc.org The use of microwave irradiation has also been explored as an energy-efficient method to drive these reactions, often in the presence of water or under solvent-less conditions with catalysts like polyphosphate ester (PPE) or a combination of tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate (K₂CO₃). thepharmajournal.comjocpr.com
Totally solvent-free reactions represent a significant advancement in green chemistry. rsc.org For instance, the Knoevenagel condensation can be effectively catalyzed by environmentally benign ammonium salts in the absence of any solvent. researchgate.net Another innovative approach utilizes reusable pyrrolidinium-based protic ionic liquids (PyrrILs) as catalysts in solvent-free conditions, which allows for a clean reaction and straightforward product isolation. rsc.org These methods not only eliminate the need for volatile and often toxic organic solvents but also simplify the workup procedure, reducing waste and cost. researchgate.netrsc.org
Table 1: Comparison of Solvent Systems in Knoevenagel Condensation for Cinnamic Acid Synthesis
| Catalyst / Base | Solvent System | Key Advantages | Reference |
|---|---|---|---|
| Piperidine / Pyridine | Pyridine | Traditional method | rsc.orgprepchem.com |
| Triethylamine / Piperidine | Toluene or Solvent-Free | Avoids toxic pyridine; good yields in solvent-free conditions | rsc.org |
| Ammonium Chloride / Microwave | Solvent-Free | Pyridine-free, microwave-assisted | rsc.org |
| Pyrrolidinium Ionic Liquid | Solvent-Free | Reusable catalyst, clean reaction, easy workup | rsc.org |
| Ammonium Bicarbonate | Solvent-Free | Environmentally benign catalyst, solid-phase decarboxylation | researchgate.net |
Catalyst Recycling and Reusability
For the synthesis of cinnamic acid and its derivatives via the Mizoroki-Heck coupling reaction, solid-supported palladium(II) complexes have been developed. google.com These heterogeneous catalysts are stable and can be recycled, maintaining their catalytic activity through several reaction runs. google.com Similarly, palladium catalysts supported on covalent organic frameworks (Pd(II)@COF) have been shown to be effective for conjugate additions to α,β-unsaturated carboxylic acids. researchgate.net Recycling experiments with these catalysts have demonstrated sustained yields of over 70% even after five catalytic cycles. researchgate.net
The reusability is not limited to metal-based catalysts. Protic ionic liquids used as catalysts in solvent-free Knoevenagel condensations have also been shown to be recyclable for at least four times without a significant drop in performance. rsc.org In some processes, even the aqueous phase containing dissolved catalysts can be recycled for subsequent batches, further enhancing the sustainability of the synthesis. google.com
Table 2: Examples of Reusable Catalysts in Cinnamic Acid Synthesis and Related Reactions
| Catalyst | Reaction Type | Reusability Findings | Reference |
|---|---|---|---|
| Solid-supported Palladium(II) complex | Mizoroki-Heck Coupling | Stable and can be recycled without significant loss of activity | google.com |
| Pd(II)@COF | Conjugate Addition | Yield maintained at >70% after five catalytic cycles | researchgate.net |
| Pyrrolidinium Ionic Liquid | Knoevenagel Condensation | Recyclable for at least four times with no significant loss of activity | rsc.org |
| Cobalt compound in aqueous solution | Oxidation | The aqueous layer containing the catalyst can be recycled for use | google.com |
Chemoenzymatic Synthesis of Chiral Derivatives
Chirality is a critical feature in many pharmaceuticals, where often only one enantiomer of a molecule provides the desired therapeutic effect. researchgate.net Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful route to producing enantiomerically pure chiral compounds. rsc.org
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of cinnamic acid derivatives. jocpr.commdpi.com In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other untouched. rsc.org For example, the immobilized lipase (B570770) Novozym 435 has been successfully used to synthesize cinnamic acid esters, such as ethyl ferulate and octyl methoxycinnamate, with high conversion rates. nih.gov A significant advantage of this biocatalyst is its stability and reusability over several reaction cycles. jocpr.comnih.gov
A limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org To overcome this, a more advanced strategy known as dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the "unwanted" enantiomer, allowing for a theoretical yield of up to 100% of a single, desired enantiomer. rsc.org Another approach involves using whole-cell biocatalysts. For instance, engineered Corynebacterium glutamicum expressing a phenylalanine ammonia lyase (PAL) gene has been used for the efficient bioconversion of L-phenylalanine into trans-cinnamic acid. nih.gov This system can be coupled with membrane filtration to allow for the recycling of the whole-cell catalyst, demonstrating a robust platform for industrial-scale production. nih.gov
Table 3: Chemoenzymatic Approaches for the Synthesis of Cinnamic Acid Derivatives
| Biocatalyst | Method | Substrate(s) | Product(s) | Key Features | Reference |
|---|---|---|---|---|---|
| Novozym 435 (Lipase) | Enzymatic Esterification | p-methoxycinnamic acid, 2-ethyl hexanol | Octyl methoxycinnamate | Reusable enzyme, high conversion | jocpr.comnih.gov |
| Engineered C. glutamicum | Whole-cell Bioconversion | L-phenylalanine | trans-Cinnamic acid | High product titers, recyclable cell system | nih.gov |
| Various Enzymes | Dynamic Kinetic Resolution (DKR) | Racemic alcohols/amines | Enantiopure esters/amides | Overcomes 50% yield limit of standard resolution | rsc.org |
Exploration of Biological Activities and Pharmacological Potentials of 3 Trifluoromethoxy Cinnamic Acid Derivatives
In Vitro Molecular and Cellular Mechanisms of Action
Enzyme Inhibition Profiling (e.g., Kinases, Esterases, Oxidoreductases)
While specific enzymatic inhibition profiles for 3-(Trifluoromethoxy)cinnamic acid are not extensively detailed in publicly available research, the broader class of cinnamic acid derivatives has demonstrated a range of enzyme-inhibiting activities. For instance, certain hydroxylated cinnamic acid derivatives have been shown to inhibit polyphenol oxidase (PPO), a type of oxidoreductase, in a non-competitive manner. sigmaaldrich.com This inhibition is crucial in preventing enzymatic browning in fruits and vegetables. sigmaaldrich.com
Furthermore, studies on related cinnamic acid amides and esters have revealed inhibitory effects against lipoxygenases (LOX), another class of oxidoreductases. vwr.com The inhibition of LOX is significant due to the role of these enzymes in inflammation and carcinogenesis. vwr.com Specifically, some derivatives have shown potent, concentration-dependent inhibition of soybean lipoxygenase. vwr.com
Cinnamic acid derivatives have also been investigated as inhibitors of protein kinases, which are pivotal in cellular signaling and are often dysregulated in cancer. google.com The mode of inhibition can vary from ATP-competitive to non-competitive, depending on the specific derivative and the kinase being targeted. google.com Additionally, some cinnamic acid derivatives have shown inhibitory activity against β-glucuronidase, an enzyme linked to the gastrointestinal toxicity of certain chemotherapy drugs. google.com
Table 1: Illustrative Enzyme Inhibition by Cinnamic Acid Derivatives
| Enzyme Class | Specific Enzyme Example | Type of Inhibition | Source |
| Oxidoreductases | Polyphenol Oxidase (PPO) | Non-competitive | sigmaaldrich.com |
| Oxidoreductases | Lipoxygenase (LOX) | Concentration-dependent | vwr.com |
| Kinases | Various Protein Kinases | ATP-competitive, Non-competitive | google.com |
| Hydrolases | β-Glucuronidase | Competitive | google.com |
Note: This table is illustrative of the activities of the broader class of cinnamic acid derivatives, as specific data for this compound is limited.
Receptor Ligand Binding and Modulation Assays
Perturbation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)
The influence of this compound on key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt has not been specifically elucidated. However, the broader family of cinnamic acid derivatives has been shown to modulate these pathways, which are critical in inflammation, cell proliferation, and survival.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory responses, has been shown to be inhibited by some cinnamic acid derivatives. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitor of NF-κB.
The MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation and differentiation, is another target of cinnamic acid derivatives. For instance, trans-cinnamic acid has been observed to induce fibroblast migration through the p38-MAPK signaling pathway. Conversely, other derivatives have been found to reduce the expression of phosphorylated-ERK, a key component of the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.
The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway, a major signaling cascade that promotes cell survival and growth, can also be modulated by cinnamic acid derivatives. Some studies have indicated that these compounds can inhibit the activation of Akt, leading to the suppression of downstream signaling and potentially inducing apoptosis in cancer cells.
Modulation of Gene Expression and Protein Synthesis
Direct evidence for the modulation of gene expression and protein synthesis by this compound is currently lacking. However, the demonstrated effects of other cinnamic acid derivatives on signaling pathways like NF-κB suggest an indirect influence on gene expression, as NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Similarly, the modulation of the PI3K/Akt and MAPK pathways can ultimately impact gene transcription and protein synthesis, thereby affecting various cellular processes. For instance, the downregulation of cyclin B expression by a methoxylated cinnamic acid ester leads to cell cycle arrest.
Antineoplastic and Cytotoxic Efficacy in Cancer Cell Lines
While specific studies on the antineoplastic and cytotoxic efficacy of this compound are not prominent in the literature, the general class of cinnamic acid derivatives has shown promise as anticancer agents. These compounds have been reported to exhibit antiproliferative activity against a variety of cancer cell lines.
Induction of Apoptosis and Necroptosis Pathways
The induction of programmed cell death, including apoptosis and necroptosis, is a key mechanism through which anticancer agents exert their effects. While specific data for this compound is unavailable, studies on other cinnamic acid derivatives have demonstrated their ability to induce apoptosis in cancer cells.
For example, cinnamic acid itself has been shown to induce apoptosis in human nasopharyngeal carcinoma cells by increasing the expression of pro-apoptotic proteins such as Bax and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. vwr.com In another study, cinnamic acid was found to induce apoptosis in triple-negative breast cancer cells through the TNFA-TNFR1 mediated extrinsic apoptotic pathway. The anticancer activities of cinnamic acid derivatives often involve the induction of apoptosis through irreversible DNA damage.
Necroptosis, a form of programmed necrosis, is an emerging area of cancer research. It is a regulated cell death pathway that can be triggered under apoptosis-deficient conditions and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). While direct evidence linking this compound to necroptosis is absent, the study of this pathway presents a potential avenue for future research into the anticancer mechanisms of novel cinnamic acid derivatives.
Table 2: Illustrative Cytotoxic Effects and Apoptosis Induction by Cinnamic Acid Derivatives in Cancer Cell Lines
| Cancer Cell Line | Compound Type | Observed Effect | Key Molecular Changes | Source |
| Human Nasopharyngeal Carcinoma (CNE2) | Cinnamic Acid | Inhibition of proliferation, Induction of apoptosis | Increased Bax, Caspase-3; Decreased Bcl-2 | vwr.com |
| Triple-Negative Breast Cancer (MDA-MB-231) | Cinnamic Acid | Cell death, DNA damage, Apoptosis induction | Increased TNFA, TNFR1, cleaved caspase-8, cleaved caspase-3 | |
| Human Melanoma (HT-144) | Cinnamic Acid | Antiproliferative activity, Apoptosis induction | DNA damage, Caspase-3 activation | |
| Human Lung Adenocarcinoma (A549) | Methoxylated Cinnamic Acid Ester | Inhibition of proliferation, G2/M cell cycle arrest, Apoptosis | Downregulation of cyclin B, Reduced phosphorylated-ERK |
Note: This table provides examples of the anticancer activities of various cinnamic acid derivatives, as specific data for this compound is not available.
Cell Cycle Arrest Mechanisms
Derivatives of cinnamic acid have been identified as promising candidates for the development of antineoplastic agents, with research indicating they can inhibit the growth of cancer cells through the induction of cell cycle arrest. nih.gov While specific studies on the cell cycle arrest mechanisms of this compound are not detailed in the available research, related compounds provide insight into potential pathways.
For instance, a study on a methoxylated cinnamic acid derivative, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, demonstrated its ability to inhibit the proliferation of A549 human lung adenocarcinoma cells. nih.gov This inhibition was achieved by promoting the downregulation of cyclin B, a key regulatory protein, which led to cell cycle arrest at the G2/M phase. nih.gov Further investigation into other derivatives, such as 3,4,5-trihydroxycinnamic acid decyl ester, revealed it to be a potent inhibitor of breast and prostate cancer cell growth by inducing apoptosis. nih.gov These findings suggest that cinnamic acid derivatives, likely including the 3-(Trifluoromethoxy) variant, may exert their anti-cancer effects by interfering with the cell cycle, although the specific phase and molecular targets can vary based on the substitution pattern on the molecule. nih.govnih.gov
Table 1: Effects of Cinnamic Acid Derivatives on Cell Cycle and Proliferation
| Compound Derivative | Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung Cancer) | Inhibition of proliferation | Cyclin B downregulation; G2/M cell cycle arrest | nih.gov |
| 3,4,5-trihydroxycinnamic acid decyl ester | Breast and Prostate Cancer Cells | Potent growth inhibition | Induction of apoptosis | nih.gov |
| General Cinnamic Acid Derivatives | Various Carcinoma Cell Lines | Cytotoxicity and growth inhibition | Induction of cell death | nih.gov |
Anti-Angiogenic and Anti-Metastatic Potentials
The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical processes in tumor progression. Cinnamic acid derivatives have shown potential in inhibiting both of these phenomena. The rationale for targeting angiogenesis is based on blocking the multiple immunosuppressive and growth-promoting effects of factors like Vascular Endothelial Growth Factor (VEGF). nih.gov
A derivative with a similar methoxy (B1213986) substitution, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), has been investigated for its anti-angiogenic properties. nih.gov In an experimental model using the chorioallantois membrane of embryonated chicken eggs, 3MPCA was shown to inhibit the growth of endothelial cells in new capillaries, demonstrating its potential as an anti-angiogenesis inhibitor. nih.gov
In terms of anti-metastatic potential, studies on methoxylated cinnamic acid esters have revealed antimigratory activities on A549 lung cancer cells. nih.gov The mechanism for this effect was linked to the modulation of the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. The treatment of cells with (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate resulted in a considerable reduction in the expression of phosphorylated-ERK, a key protein in cell migration and proliferation. nih.gov Both cis- and trans-cinnamic acids have also been reported to inhibit the invasive behavior of lung adenocarcinoma A549 cells. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including significant anti-inflammatory and immunomodulatory effects. nih.gov
Several cinnamic acid derivatives have demonstrated the ability to suppress key inflammatory pathways. They have been found to decrease inflammation and suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NF-κB, as well as the pro-inflammatory cytokine TNF-α. mdpi.com
Specific examples highlight the role of substitutions on the cinnamic acid structure. The derivative 3-methoxycinnamic acid has been reported to possess stronger COX-2 inhibitory capabilities than aspirin. nih.gov Furthermore, 3,4,5-Trihydroxycinnamic acid effectively suppressed the induction of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and Interleukin-1β (IL-1β) in lipopolysaccharide-stimulated microglial cells. nih.govkoreascience.kr Derivatives with 4-methoxy and 3,4-dimethoxy substitutions have also been implicated in the inhibition of soybean lipoxygenase (LOX), another key enzyme in inflammatory pathways. mdpi.com
The immunomodulatory effects of cinnamic acid derivatives can be either immunosuppressive or immunostimulatory, depending on the specific compound.
An example of an immunosuppressive effect is seen with p-hydroxycinnamic acid (HCA), which was shown to have a profound inhibitory effect on the production of Interleukin-2 (IL-2) in Jurkat T cells and human peripheral blood leukocytes. nih.gov This action, which did not cause cell death, was attributed to the modulation of the Protein Kinase C-θ (PKC-θ) pathway, suggesting HCA suppresses activated T cells. nih.gov
Conversely, 3,4-dihydroxycinnamic acid (DCA) has been shown to boost immune system function. nih.gov In animal models, DCA exhibited significant immunomodulatory activity by enhancing the humoral antibody response, indicating a positive effect on the immune system. nih.gov
Antimicrobial and Antifungal Activities
Cinnamic acid and its derivatives are well-documented for their broad-spectrum antimicrobial properties against bacteria and fungi. mdpi.comresearchgate.net This includes activity against drug-resistant strains, making them a subject of interest for developing new therapeutic agents. nih.govtargetmol.com
Specifically, anilide derivatives of 3-(trifluoromethyl)cinnamic acid have demonstrated notable antibacterial efficacy. nih.gov These compounds were active against reference strains and resistant clinical isolates of Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE). nih.gov They also showed strong inhibitory activity against Mycobacterium smegmatis and Mycobacterium marinum. nih.gov The mechanism of action for these compounds was found to involve a significant inhibition of bacterial respiration. nih.gov
Table 2: Antimicrobial Activity of 3-(Trifluoromethyl)cinnamic Acid Anilides
| Compound Derivative | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus, E. faecalis, M. marinum, M. smegnatis | Potent antistaphylococcal, anti-enterococcal, and antimycobacterial activity | nih.gov |
| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus, E. faecalis | Significant antistaphylococcal and anti-enterococcal activity | nih.gov |
A primary mechanism for the antimicrobial and antifungal action of cinnamic acid derivatives is the disruption of microbial cell membranes and walls. The parent compound, trans-cinnamic acid, has been shown to promote damage to the plasma membrane integrity of fungal cells. nih.gov In studies against the fungus Sclerotinia sclerotiorum, cinnamic acid treatment resulted in distorted mycelia and significantly increased cell membrane permeability. researchgate.netnih.gov
Related compounds further illustrate this mechanism. Cinnamaldehyde (B126680), for example, exerts its antifungal effect against Geotrichum citri-aurantii by interfering with the formation of the cell wall, leading to damage of its permeability and integrity. frontiersin.org Similarly, carvacrol, when conjugated with cinnamic acids, acts by disrupting the bacterial membrane, which leads to lysis and the leakage of intracellular contents. mdpi.com This body of evidence points to the cell envelope as a key target for the antimicrobial actions of the broader class of cinnamic acid compounds.
Inhibition of Microbial Biofilm Formation
The formation of microbial biofilms is a significant challenge in clinical settings, as it confers resistance to antibiotics and the host immune system. Cinnamic acid derivatives have emerged as promising agents capable of inhibiting biofilm formation in various pathogenic microbes.
Research has demonstrated that the cinnamoyl moiety is a key structural feature for anti-biofilm activity. uniroma1.it Studies on a series of cinnamoyl esters and amides have shown that these derivatives can effectively inhibit biofilm formation in the opportunistic yeast Candida albicans. uniroma1.itnih.gov For instance, certain derivatives were found to be more potent than the reference drug fluconazole (B54011) in preventing biofilm development and reducing the metabolic activity of pre-formed biofilms. uniroma1.it The activity of these compounds is often enhanced when the cinnamic acid moiety is conjugated with other molecules, such as a fragment of the antifungal drug miconazole (B906) or tryptamine. uniroma1.it
In the context of bacterial biofilms, derivatives of cinnamic acid have also shown significant inhibitory effects. Studies on methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen known for its robust biofilm formation, revealed that certain xanthenodione derivatives synthesized using cinnamic acids could effectively reduce biofilm formation by up to 79%. researchgate.net The proposed mechanism for some cinnamic acid derivatives involves interference with quorum sensing (QS) signaling pathways, which are crucial for the regulation of biofilm production in bacteria like Pseudomonas aeruginosa and Streptococcus agalactiae. mdpi.com By acting as competitive inhibitors for the natural ligands of QS receptors, these compounds can disrupt the communication network that bacteria use to coordinate biofilm formation. mdpi.com
Table 1: Anti-biofilm Activity of Selected Cinnamic Acid Derivatives
| Derivative/Compound | Target Microorganism | Key Finding | Reference |
|---|---|---|---|
| (5-nitrofuran-2-yl)methyl-(2E)-3-phenylprop-2-enoate | Candida albicans | Inhibited biofilm formation and reduced metabolic activity of preformed biofilm, outperforming fluconazole. | uniroma1.it |
| Cinnamoyl-miconazole hybrid (Derivative 7) | Candida albicans | Showed biofilm inhibition at 2 µg/mL and reduced metabolic activity of mature biofilm at 8 µg/mL. | uniroma1.itnih.gov |
| Cinnamoyl-fluconazole hybrid (Derivative 8) | Candida albicans | Significantly increased activity on biofilm formation (BMIC₅₀ 4 µg/mL) compared to fluconazole alone (128 µg/mL). | uniroma1.it |
| Xanthenodione derivatives (3b, 3c) | Staphylococcus aureus 272123 (MRSA) | Reduced biofilm formation by 78% and 79%, respectively. | researchgate.net |
| Cinnamic acid-carvacrol hybrid (DM2) | Streptococcus agalactiae 343676 | Highly effective against biofilm formation, causing a 5- to 10-fold reduction in biomass compared to control. | mdpi.com |
Modulation of Bacterial Virulence Factors
Beyond inhibiting biofilms, cinnamic acid derivatives can also modulate the expression and function of various bacterial virulence factors, which are essential for pathogens to cause disease. This anti-virulence approach is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, potentially reducing the development of resistance.
Anilides of 3-(trifluoromethyl)cinnamic acid have been synthesized and evaluated for their activity against resistant bacterial strains. nih.gov Specific derivatives were found to be active against MRSA, a strain endowed with numerous virulence factors. nih.gov The mechanism of action for some of these compounds involves inhibiting bacterial respiration, a key process for energy production and virulence. nih.gov
The ability of cinnamic acid derivatives to interfere with quorum sensing is a primary mechanism for their anti-virulence effects. mdpi.comresearchgate.net QS systems regulate a wide array of virulence factors, including the production of toxins, proteases, and pigments in pathogens like Vibrio anguillarum. researchgate.net Derivatives such as 2-nitro-cinnamaldehyde and 4-methoxy-cinnamaldehyde have been shown to inhibit pigment and protease production in this bacterium. researchgate.net This suggests that the core cinnamic structure can be modified to create potent inhibitors of virulence factor expression across different bacterial species. researchgate.net
Antioxidant and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Cinnamic acid and its derivatives are well-recognized for their antioxidant properties. nih.govmdpi.com
Many cinnamic acid derivatives possess the ability to directly scavenge free radicals. This activity is largely attributed to the structure of the phenyl ring and its substituents. The presence of hydroxyl groups on the aromatic ring, in particular, enhances the radical scavenging capacity. researchgate.net The mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.
Table 2: Radical Scavenging Activity of Representative Cinnamic Acid Derivatives
| Derivative | Assay | Activity/Result | Reference |
|---|---|---|---|
| p-Coumaric acid | DPPH Scavenging | Exhibits direct scavenging of reactive oxygen species. | nih.gov |
| Ferulic acid derivative (Compound 5) | Lipid Peroxidation Inhibition | Showed antioxidant activity. | mdpi.com |
| Sinapic acid derivative (Compound 6) | Lipid Peroxidation Inhibition | More active as an antioxidant than the ferulic acid derivative. | mdpi.com |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative (Compound 4) | DPPH Scavenging, Lipid Peroxidation | Antioxidant capacity similar to the standard Trolox. | nih.gov |
In addition to direct radical scavenging, cinnamic acid derivatives can bolster the cell's own defense mechanisms by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of genes encoding antioxidant and detoxification enzymes, often referred to as the antioxidant response element (ARE). nih.gov
The activation of Nrf2 by these compounds often occurs because they are electrophilic molecules that can react with cysteine residues on Keap1, the primary negative regulator of Nrf2. nih.gov This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE, initiating the transcription of protective genes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLc). researchgate.netnih.gov Studies using human neuroblastoma SH-SY5Y cells have shown that certain aza-hybrids of cinnamic acid derivatives are potent inductors of the Nrf2-ARE pathway, leading to the overexpression of HO-1 and GCLc and protecting cells against oxidative insults. researchgate.net This mechanism represents an indirect but powerful antioxidant effect, providing prolonged cellular protection. mdpi.com
Neuroprotective and Central Nervous System Modulatory Effects
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation. Cinnamic acid and its derivatives have demonstrated significant neuroprotective potential in various experimental models. researchgate.netresearchgate.net
These compounds exert their neuroprotective effects through multiple mechanisms. Their antioxidant properties help to mitigate the oxidative damage that is a hallmark of many neurodegenerative conditions. researchgate.net For example, cinnamaldehyde has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov Furthermore, certain derivatives have been found to enhance the proliferation of neural stem/progenitor cells and increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. researchgate.net
In a mouse model of Sandhoff disease, a lysosomal storage disorder with severe neurodegeneration, oral administration of cinnamic acid was found to reduce motor deficits, decrease neuroinflammation (microgliosis and astrogliosis), and increase survival. nih.gov This effect was mediated through the activation of peroxisome proliferator-activated receptor α (PPARα), highlighting that these compounds can modulate key signaling pathways within the central nervous system. nih.gov Biotransformation of cinnamic acid has also yielded new derivatives with enhanced inhibitory activity against acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy. rsc.org
Cardioprotective and Anti-atherosclerotic Potentials
Cardiovascular diseases, including atherosclerosis and heart failure, remain a leading cause of mortality worldwide. Oxidative stress and hyperlipidemia are key contributors to their pathogenesis. mdpi.comnih.gov Cinnamic acid derivatives have shown promise as cardioprotective and anti-atherosclerotic agents.
Several studies have highlighted the ability of these derivatives to protect cardiomyocytes from damage, particularly the cardiotoxicity induced by chemotherapeutic drugs like doxorubicin (B1662922) (DOX). nih.govmdpi.com DOX is known to cause progressive heart failure, and cinnamic acid derivatives have been shown to counteract this by ameliorating oxidative stress, reducing the activation of cell death-mediating enzymes like caspase-3 and -7, and preserving the structural integrity of the cardiomyocyte cytoskeleton. nih.govmdpi.comresearchgate.net These protective effects have been observed in both rat cardiomyocyte cell lines and human induced-pluripotent-stem-cell-derived cardiomyocytes. mdpi.com
The anti-atherosclerotic potential of these compounds is linked to their antioxidant and hypolipidemic activities. mdpi.com Hyperlipidemia, characterized by high levels of cholesterol and triglycerides, is a major risk factor for atherosclerosis. nih.gov Certain amidated derivatives of cinnamic acids have been shown to significantly reduce plasma levels of total cholesterol and triglycerides in animal models of hyperlipidemia. mdpi.comnih.gov By simultaneously combating oxidative stress and lowering lipid levels, these compounds may help to prevent the initiation and progression of atherosclerotic plaques. mdpi.com
Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 Trifluoromethoxy Cinnamic Acid Analogs
Elucidation of Essential Pharmacophoric Features for Biological Efficacy
A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for a compound to exert a specific biological activity. For the 3-(trifluoromethoxy)cinnamic acid scaffold, the key pharmacophoric features are generally understood to be:
The Aromatic Ring: This provides a rigid scaffold for the attachment of key functional groups and can engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions.
The Trifluoromethoxy Group: Positioned at the meta-position, this group significantly influences the electronic properties and lipophilicity of the molecule. Its strong electron-withdrawing nature can affect the pKa of the carboxylic acid and the reactivity of the acrylic acid moiety. The lipophilic nature of the -OCF3 group can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
The α,β-Unsaturated Carbonyl System: The conjugated double bond and the carbonyl group of the acrylic acid moiety form a planar and electron-delocalized system. This region is crucial for interacting with target enzymes or receptors and can act as a Michael acceptor.
The Carboxylic Acid Group: This acidic functionality is often a key interaction point, capable of forming hydrogen bonds and ionic interactions with amino acid residues in a biological target.
The spatial relationship between these features is critical. The trans-configuration of the double bond is generally preferred as it is more stable and common in nature. nih.gov
Impact of Aromatic Substituent Variations on Pharmacological Profiles
Systematic modification of the aromatic ring by introducing additional substituents can have a profound impact on the pharmacological profile of this compound analogs. The position, number, and nature of these substituents can modulate the compound's activity, selectivity, and pharmacokinetic properties.
For instance, in a series of cinnamic acid derivatives studied for their inhibitory activity against the parasitic weed Cuscuta campestris, a para-trifluoromethylated analog showed improved activity compared to the unsubstituted parent compound. researchgate.net This suggests that the presence of a fluorine-containing group on the aromatic ring can be beneficial for biological efficacy.
The introduction of other substituents, such as halogens (chloro, bromo), hydroxyl, or methoxy (B1213986) groups, at different positions on the phenyl ring can lead to a wide range of biological activities. For example, studies on other cinnamic acid derivatives have shown that para-substituted compounds with fluorine or chlorine often exhibit potent activity against acetylcholinesterase, while ortho-substituted analogs may have different selectivity profiles. biointerfaceresearch.com
Table 1: Illustrative Impact of Aromatic Substituent Variations on Hypothetical Biological Activity
| Compound | R1 | R2 | R4 | R5 | Hypothetical IC50 (µM) |
| 1 | H | OCF3 | H | H | 15.2 |
| 2 | H | OCF3 | Cl | H | 8.5 |
| 3 | H | OCF3 | OH | H | 12.1 |
| 4 | OCH3 | OCF3 | H | H | 25.6 |
| 5 | H | OCF3 | H | NO2 | 5.3 |
Note: This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data for a specific biological target.
Influence of Side-Chain Modifications on Target Selectivity and Potency
Modifications to the acrylic acid side chain of this compound are a key strategy for modulating potency and selectivity. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and hydroxamic acids, to alter the compound's interaction with its biological target.
Amide derivatives, for example, introduce a hydrogen bond donor and can alter the molecule's polarity and ability to cross cell membranes. The synthesis of (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, a compound with a related trifluoromethyl group, has been shown to possess significant activity against various bacterial strains, including M. tuberculosis. This highlights the potential of amide-based modifications.
Esterification of the carboxylic acid can increase lipophilicity and may lead to the development of prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. The choice of the alcohol used for esterification can also introduce new interaction points with the target.
Table 2: Illustrative Influence of Side-Chain Modifications on Hypothetical Target Selectivity
| Compound | Side-Chain Modification | Target A IC50 (µM) | Target B IC50 (µM) | Selectivity (B/A) |
| 1 | -COOH | 15.2 | 45.6 | 3 |
| 2 | -COOCH3 | 22.8 | 30.1 | 1.3 |
| 3 | -CONH2 | 10.5 | 105.0 | 10 |
| 4 | -CONH(CH2)2OH | 7.8 | 23.4 | 3 |
| 5 | -CON(CH3)2 | 35.1 | 70.2 | 2 |
Note: This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data for a specific biological target.
Design and Synthesis of Compound Libraries for SAR Mapping
To systematically explore the SAR of this compound, the design and synthesis of focused compound libraries are essential. These libraries typically involve the systematic variation of different parts of the molecule. A common approach is to use a common intermediate, such as 3-(trifluoromethoxy)benzaldehyde (B1330798), and react it with various partners to generate a diverse set of analogs.
For example, a Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with various active methylene (B1212753) compounds can yield a library of cinnamic acid analogs with different substituents on the α-carbon of the acrylic acid moiety. Similarly, the synthesized this compound can be coupled with a library of amines or alcohols to generate a diverse set of amides or esters.
Modern synthetic techniques, such as microwave-assisted synthesis, can be employed to accelerate the generation of these compound libraries, allowing for a more rapid exploration of the chemical space around the this compound scaffold.
Computational and Cheminformatic Tools in SAR Derivation
Computational and cheminformatic tools are increasingly integral to the process of SAR derivation. These methods can rationalize experimental findings and guide the design of new, more potent, and selective analogs.
Molecular Docking: This technique can be used to predict the binding mode of this compound analogs within the active site of a target protein. This can help to explain why certain substituents enhance activity while others diminish it. For example, docking studies could reveal that a particular substituent forms a favorable hydrogen bond or hydrophobic interaction with the target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models can be used to predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.
Pharmacophore Mapping: Based on a set of active compounds, a pharmacophore model can be generated to define the essential features for activity. This model can then be used to screen virtual compound libraries to identify novel scaffolds that may possess the desired biological activity.
By integrating these computational approaches with traditional synthetic and biological testing, the process of developing optimized this compound analogs can be made more efficient and rational.
Advanced Computational and Theoretical Studies of 3 Trifluoromethoxy Cinnamic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule from first principles. For cinnamic acid derivatives, Density Functional Theory (DFT) has proven to be a particularly effective method for accurately computing molecular geometries, vibrational frequencies, and electronic properties. nih.gov These calculations are often performed using hybrid functionals like B3LYP combined with extensive basis sets such as 6-311++G(d,p), which are adept at handling the electronic complexities of aromatic and fluorinated systems.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is the primary determinant of its chemical reactivity. A key component of this analysis is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level corresponds to the molecule's capacity to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of chemical reactivity, polarizability, and kinetic stability. A smaller energy gap generally signifies a more reactive molecule.
In detailed studies of the analog trans-4-(Trifluoromethyl)cinnamic acid (4TFCA), DFT calculations have precisely determined these orbital energies. The HOMO is predominantly localized on the cinnamoyl moiety, whereas the LUMO is delocalized across the entire molecule. This distribution suggests that different regions of the molecule are primed for specific types of chemical interactions. Natural Bond Orbital (NBO) analysis further illuminates the molecule's stability, attributing it to hyperconjugative interactions and significant charge delocalization, particularly π →π* transitions.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.89 |
| ELUMO | -1.36 |
| Energy Gap (ΔE) | -5.53 |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations on the analog compound.
Electrostatic Potential Surface and Molecular Reactivity Profiling
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule by illustrating its charge distribution. On an MEP surface, colors denote the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of electron deficiency (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-zero potential.
For the analog 4TFCA, the MEP plot reveals that the most negative potential (red regions) is concentrated around the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interactions. In contrast, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic ring exhibit a positive potential (blue regions), marking them as likely sites for nucleophilic interactions. This type of analysis is crucial for predicting how 3-(Trifluoromethoxy)cinnamic acid would engage in intermolecular interactions, such as hydrogen bonding with a biological target.
Conformational Analysis and Energy Landscapes
Molecules possessing rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. Computational conformational analysis seeks to identify the most energetically stable conformers and to map the potential energy surface that governs transitions between them.
| Parameter | Value |
|---|---|
| Total Energy | 103.81 kcal/mol |
| Zero-Point Vibrational Energy | 95.39 kcal/mol |
Data derived from DFT calculations on the analog compound.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique central to modern drug discovery. It predicts the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein. nih.gov These simulations are vital for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Prediction of Binding Modes and Affinities with Target Proteins
Docking algorithms calculate the most favorable binding pose of a ligand and estimate the strength of the interaction, typically quantified as a binding energy score. A more negative binding energy indicates a more stable and higher-affinity interaction.
In a computational study of the analog 4TFCA, molecular docking was employed to assess its inhibitory potential against histone deacetylase 8 (HDAC8), a validated therapeutic target for cancer. The simulations predicted a strong binding affinity, with a calculated binding energy of -6.10 kcal/mol, suggesting a stable complex. This finding implies that this compound, owing to its structural and electronic similarities, may also serve as a promising scaffold for developing inhibitors of HDACs or other enzymes. The broader class of cinnamic acid derivatives has been computationally screened against various other targets, including the dengue virus NS2B/NS3 protease and receptor-interacting serine-threonine kinase 3 (RIPK3), underscoring the therapeutic versatility of this chemical family. nih.govwikipedia.org
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Histone Deacetylase 8 (HDAC8) | -6.10 |
Data from a molecular docking study on the analog compound.
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide a detailed map of the non-covalent interactions that anchor the ligand within the protein's binding site. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic forces, all of which are critical for the stability of the ligand-protein complex.
For the 4TFCA-HDAC8 complex, the docking analysis identified several key amino acid residues that form crucial interactions with the ligand. The simulation revealed contacts with residues such as HIS A 143, ASP A 101, and TYR A 306. The trifluoromethyl group of the ligand was observed to participate in important interactions within a hydrophobic pocket of the binding site. A thorough understanding of these specific molecular interactions is essential for the rational, structure-based design of new inhibitors with improved potency and selectivity, using the this compound scaffold as a starting point.
| Amino Acid Residue |
|---|
| HIS A 143 |
| ASP A 101 |
| TYR A 306 |
Data from a molecular docking study on the analog compound.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic picture of how a ligand, such as this compound, interacts with its protein target. This allows for a detailed assessment of the stability of the ligand-protein complex, which is crucial for predicting the ligand's efficacy and residence time at the binding site. researchgate.netyoutube.com
The stability of a protein-ligand complex can be evaluated through several parameters derived from MD simulation trajectories:
Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of a superimposed protein (or ligand) at a given time and a reference structure. A stable RMSD value over the course of a simulation suggests that the complex has reached equilibrium and is structurally stable. researchgate.netekb.eg For a complex of this compound with a target protein, a low and converging RMSD would indicate the formation of a stable binding pose.
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and ligand. High RMSF values for amino acid residues in the binding pocket could indicate induced-fit effects upon ligand binding, while high RMSF values for the ligand itself might suggest binding instability. researchgate.netekb.eg
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are critical for binding affinity and specificity. A stable network of hydrogen bonds throughout the simulation is a strong indicator of a stable complex. researchgate.net
Table 1: Key Parameters in Molecular Dynamics Simulations for Complex Stability
| Parameter | Description | Implication for Stability |
| RMSD | Measures the deviation of the protein-ligand complex from a reference structure over time. | A low, stable value indicates the complex has reached a stable conformation. |
| RMSF | Quantifies the fluctuation of individual atoms or residues around their average positions. | Low fluctuations in the binding site suggest stable ligand interactions. |
| Rg | Represents the root mean square distance of the atoms from their common center of mass. | A constant value suggests the protein maintains its overall compact structure. |
| Hydrogen Bonds | The number and persistence of hydrogen bonds between the ligand and protein. | A high number of persistent hydrogen bonds indicates strong, stable binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netyoutube.com These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.
The development of a QSAR model for a class of compounds like cinnamic acid derivatives, which would include this compound, begins with a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition). nih.govderpharmachemica.com The process involves several key steps:
Data Set Preparation: A diverse set of cinnamic acid derivatives with a wide range of biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jksus.orgnih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors encode various aspects of the molecular structure, such as topological, electronic, and spatial properties. nih.govasianpubs.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Approximation (GFA) and Support Vector Machines (SVM), are employed to generate a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using various statistical metrics. nih.govresearchgate.net
For instance, a QSAR study on cinnamic acid derivatives as antimalarial agents resulted in a statistically significant model with good predictive power. asianpubs.org Similarly, QSAR models have been developed for the anticancer and acetylcholinesterase inhibitory activities of cinnamic acid analogs. jksus.orgresearchgate.net These studies highlight the importance of specific structural features for biological activity, which can be extrapolated to guide the design of new derivatives, including those based on the this compound scaffold.
The selection of appropriate descriptors and robust model validation are critical for the development of a reliable QSAR model.
Descriptor Selection: From a vast pool of calculated descriptors, a subset that is most relevant to the biological activity must be selected. This is often achieved using algorithms like Genetic Algorithms (GA) or stepwise regression. jksus.orgresearchgate.net The selected descriptors should not only provide a good statistical correlation but also offer a meaningful physicochemical interpretation. Common types of descriptors used in QSAR studies of cinnamic acid derivatives include:
Thermodynamic Descriptors: (e.g., van der Waals energy) asianpubs.org
Electronic Descriptors: (e.g., energy of the lowest unoccupied molecular orbital - LUMO) asianpubs.org
Spatial Descriptors: (e.g., principal moment of inertia) asianpubs.org
Topological Descriptors: (e.g., Wiener index, Zagreb index) youtube.com
Model Validation: Validation is essential to ensure that the QSAR model is not a result of chance correlation and has true predictive ability. researchgate.net This involves both internal and external validation techniques:
Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency. nih.gov
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility. The predictive ability is often measured by the predictive r² (pred_r²). derpharmachemica.comnih.gov
Y-Randomization: This is a further check to ensure the model is not due to chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation coefficient for the randomized model confirms the robustness of the original model. jksus.org
Table 2: Common Validation Metrics for QSAR Models
| Metric | Description | Acceptable Value |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| pred_r² (Predictive r² for external test set) | A measure of the model's ability to predict the activity of new compounds. | > 0.5 |
| F-test | A statistical test that assesses the overall significance of the regression model. | High value |
| Standard Error (s) | A measure of the accuracy of the predictions. | Low value |
Metabolism, Biotransformation, and Pharmacokinetic Considerations of 3 Trifluoromethoxy Cinnamic Acid Derivatives
In Vitro Metabolic Stability and Clearance Assessments
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this stability and predicting hepatic clearance. nih.govnih.gov
For 3-(Trifluoromethoxy)cinnamic acid, its metabolic fate is dictated by two primary structural features: the cinnamic acid backbone and the trifluoromethoxy (-OCF₃) substituent. The trifluoromethoxy group is a strong electron-withdrawing group known for its metabolic stability. mdpi.comnih.gov It is not readily metabolized and can act as a "metabolic blocker," preventing enzymatic reactions like hydroxylation at the carbon to which it is attached and potentially at adjacent positions on the aromatic ring. beilstein-journals.orgmdpi.com This property suggests that the aromatic ring of this compound would be resistant to oxidative metabolism.
Given these features, this compound is predicted to be a low-to-intermediate clearance compound. Its stability in hepatic microsomes would likely be moderate, as the primary clearance pathways (conjugation and side-chain reduction) are mediated by enzymes that may be present in both microsomal and cytosolic fractions.
Table 1: Predicted In Vitro Metabolic Profile of this compound
This table presents an illustrative prediction of metabolic parameters based on data from structurally similar compounds.
| Parameter | Predicted Value/Category | Rationale |
| Metabolic Stability | Moderate | The trifluoromethoxy group blocks aromatic oxidation, but the acrylic acid side chain is susceptible to metabolism. mdpi.comepa.gov |
| Intrinsic Clearance (CLᵢₙₜ) | Low to Intermediate | Clearance is likely driven by conjugation and side-chain metabolism, not high-turnover P450 oxidation. nih.govresearchgate.net |
| Primary In Vitro System | Hepatocytes | Recommended for capturing both Phase I and Phase II metabolic pathways, which are crucial for this compound. nih.govnih.gov |
Identification and Characterization of Major Metabolites
The biotransformation of this compound is expected to proceed along pathways established for other cinnamic acids, while accounting for the stability of the trifluoromethoxy group.
The principal metabolic transformations are predicted to be:
β-Oxidation of the Acrylic Acid Side Chain: This is a common pathway for cinnamic acids. nih.govepa.gov The side chain is shortened, leading to the formation of 3-(Trifluoromethoxy)benzoic acid.
Conjugation: The resulting 3-(Trifluoromethoxy)benzoic acid can undergo conjugation with glycine (B1666218) to form 3-(Trifluoromethoxy)hippuric acid, a major urinary metabolite for many benzoic acid derivatives. nih.gov The parent compound's carboxylic acid group may also be directly conjugated with glucuronic acid to form an acyl glucuronide. researchgate.net
Aromatic Hydroxylation: While the deactivating nature of the trifluoromethoxy group makes this less likely, minor hydroxylation on the phenyl ring at positions other than the site of substitution cannot be entirely ruled out. nih.govlivescience.io
The trifluoromethoxy group itself is generally considered metabolically inert and is not expected to undergo defluorination or cleavage. beilstein-journals.org
Table 2: Predicted Major Metabolites of this compound
| Potential Metabolite | Metabolic Pathway | Description |
| 3-(Trifluoromethoxy)benzoic acid | Phase I (β-Oxidation) | Formed by the shortening of the acrylic acid side chain. |
| 3-(Trifluoromethoxy)hippuric acid | Phase II (Glycine Conjugation) | Formed from the conjugation of 3-(Trifluoromethoxy)benzoic acid with glycine. Expected to be a major terminal metabolite. nih.gov |
| 3-(Trifluoromethoxy)cinnamoyl Acyl Glucuronide | Phase II (Glucuronidation) | Direct conjugation of the parent compound's carboxylic acid with glucuronic acid. nih.gov |
| Hydroxylated derivatives | Phase I (Aromatic Hydroxylation) | Minor metabolites possibly formed by CYP450-mediated oxidation of the phenyl ring. nih.gov |
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes)
Both Phase I and Phase II enzyme systems are anticipated to be involved in the biotransformation of this compound.
Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is primarily responsible for oxidative metabolism. litfl.com While aromatic hydroxylation of this specific compound is expected to be limited, any such reaction would be catalyzed by CYP enzymes, potentially from the CYP1A, CYP2C, or CYP3A subfamilies, which are major contributors to xenobiotic metabolism. nih.gov The initial steps of β-oxidation are also linked to CYP activity. Cinnamate-4-hydroxylase, a plant P450 enzyme (CYP73A), is known to hydroxylate cinnamic acid, highlighting the general susceptibility of the core structure to this class of enzymes. nih.govnih.gov
Conjugating Enzymes (Phase II): Phase II enzymes are crucial for the metabolism of this compound.
UDP-Glucuronosyltransferases (UGTs): The carboxylic acid moiety of this compound and its benzoic acid metabolite are substrates for UGTs, leading to the formation of water-soluble glucuronide conjugates. researchgate.netnih.gov UGT1A and UGT2B subfamily members are key enzymes in this process. xenotech.comnih.gov
N-Acyltransferases (Glycine Conjugation): The conversion of the 3-(Trifluoromethoxy)benzoic acid metabolite to its hippuric acid equivalent is a key pathway involving enzymes that conjugate the acid with glycine.
Sulfotransferases (SULTs): Should any hydroxylated metabolites be formed, their phenolic groups would be ready substrates for sulfation by SULT enzymes, another major pathway for increasing water solubility and facilitating excretion. researchgate.netresearchgate.net
Bioavailability and Distribution Profiles in Biological Systems
The bioavailability and distribution of this compound are influenced by its physicochemical properties.
Distribution: Following absorption, the distribution of the compound would be governed by its plasma protein binding and lipophilicity. The increased lipophilicity conferred by the -OCF₃ group suggests a greater volume of distribution compared to unsubstituted cinnamic acid, with potential for partitioning into tissues. The parent compound and its metabolites would circulate in the bloodstream, bound to varying degrees to plasma proteins like albumin.
Table 3: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Characteristic | Implication |
| LogP | Higher than Cinnamic Acid | Increased lipophilicity may enhance membrane permeability and tissue distribution. nih.govmdpi.com |
| Oral Absorption | High | Predicted to be well-absorbed from the GI tract via passive diffusion. mdpi.combrazilianjournals.com.br |
| Oral Bioavailability | Moderate | Likely limited by first-pass hepatic metabolism. researchgate.netnih.gov |
| Plasma Protein Binding | Moderate to High | Common for acidic drugs and those with lipophilic substituents. |
Excretion Pathways and Renal/Hepatic Clearance Mechanisms
The elimination of this compound from the body is expected to be primarily through the excretion of its water-soluble metabolites.
Excretion Pathways: The main route of excretion is predicted to be renal (via urine). nih.govepa.gov The metabolites, particularly the hippuric acid and glucuronide conjugates, are highly polar and readily filtered by the kidneys. A minor portion may be eliminated through biliary excretion into the feces, especially for higher molecular weight conjugates.
Renal and Hepatic Clearance:
Hepatic Clearance: This is the clearance due to metabolism in the liver. For this compound, this would involve the enzymatic processes of β-oxidation and conjugation. The rate of hepatic clearance will be a key factor determining the compound's systemic exposure after oral administration.
Toxicological Considerations and Safety Profiling of 3 Trifluoromethoxy Cinnamic Acid
In Vitro Cytotoxicity and Genotoxicity Assessments
In vitro cytotoxicity assays are fundamental in toxicology, designed to evaluate the potential of a substance to cause cell damage or death. These tests expose cultured human or animal cells to the chemical and measure effects on cell viability, proliferation, and membrane integrity. Genotoxicity assays, also conducted in vitro, assess a chemical's capacity to damage the genetic material (DNA and chromosomes) within cells, which can be a precursor to cancer. nih.govnih.gov
For 3-(Trifluoromethoxy)cinnamic acid, no specific studies detailing its effects in in vitro cytotoxicity or genotoxicity assays are available in the public literature. Safety Data Sheets (SDS) for the compound indicate general hazard classifications, including acute toxicity if swallowed, skin irritation, and serious eye irritation, but these are not substitutes for detailed cytotoxicity and genotoxicity studies. fishersci.atlookchem.com
Table 1: In Vitro Cytotoxicity Data for this compound
| Assay Type | Cell Line | Endpoint | Result |
| Data Not Available | N/A | N/A | N/A |
Table 2: Genotoxicity Assessment Data for this compound
| Assay Type | Cell Line/System | Endpoint | Result |
| Data Not Available | N/A | N/A | N/A |
Mutagenicity Evaluations (e.g., Ames Test)
Mutagenicity testing is a critical component of safety profiling, aimed at identifying substances that can cause genetic mutations. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally recognized method for this purpose. youtube.comyoutube.comnih.gov It uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a preexisting mutation rendering them unable to synthesize an essential amino acid, like histidine. youtube.comyoutube.com The test evaluates whether the chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium that lacks it. youtube.comyoutube.com A positive result in the Ames test suggests that a chemical is mutagenic and may have carcinogenic potential. youtube.com
A thorough search of scientific databases and regulatory documents indicates that no results from an Ames test or other mutagenicity studies for this compound have been published.
Table 3: Mutagenicity Data for this compound
| Test System | Strains | Metabolic Activation (S9) | Result |
| Data Not Available | N/A | N/A | N/A |
Ecotoxicological Implications and Environmental Fate Studies
Ecotoxicology investigates the effects of chemical substances on ecosystems, including aquatic and terrestrial organisms. Environmental fate studies determine how a chemical behaves in the environment—its persistence, degradation, bioaccumulation, and mobility. numberanalytics.com Organofluorine compounds, a class to which this compound belongs, are of particular interest due to the strength of the carbon-fluorine bond, which can lead to environmental persistence. nih.govnumberanalytics.comsocietechimiquedefrance.fr The degradation pathways of such compounds can be slow and may sometimes result in more toxic metabolites. nih.gov
Table 4: Ecotoxicological and Environmental Fate Data for this compound
| Endpoint | Test Organism/System | Result |
| Data Not Available | N/A | N/A |
Risk Assessment Methodologies for Potential Exposure
Chemical risk assessment is a systematic process to evaluate the potential for adverse health or environmental effects from exposure to a chemical. epa.govacs.org This process typically involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. acs.org For new or existing chemicals with limited toxicological data, such as this compound, risk assessment often relies on data from structurally similar compounds (analogues) and computational toxicology models, known as Quantitative Structure-Activity Relationships (QSAR). epa.goveli.org
These methodologies are crucial for regulatory bodies to make informed decisions, especially when comprehensive empirical data is lacking. eli.orgenv.go.jp For this compound, a formal risk assessment is not publicly available. Any such assessment would need to be initiated based on its production volume, use patterns, and potential for human and environmental exposure. The process would involve generating the necessary toxicological and environmental data outlined in the sections above.
Emerging Research Paradigms and Future Outlook for 3 Trifluoromethoxy Cinnamic Acid
Integration with Artificial Intelligence and Machine Learning in Drug Design and Discovery
Machine learning models, trained on large libraries of chemical compounds and their biological effects, can predict how modifications to the 3-(Trifluoromethoxy)cinnamic acid scaffold will affect its interaction with specific proteins. cms.lawyoutube.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov For instance, deep learning algorithms can be employed to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, a critical step in early-stage drug development. nih.gov
Table 1: Potential AI/ML Applications for this compound Drug Discovery
| AI/ML Application | Description | Potential Impact on Research |
| Target Identification | Utilizing genomic and proteomic data to identify novel biological targets for which derivatives of the compound may be effective. youtube.com | Expands the therapeutic possibilities beyond current applications like inflammation and cancer. chemimpex.com |
| De Novo Drug Design | Generative models create novel molecular structures based on the this compound scaffold, optimized for binding to a specific target. nih.gov | Leads to the creation of highly potent and selective drug candidates. |
| Predictive Toxicology | AI algorithms predict potential toxicity issues early in the design phase, reducing the likelihood of late-stage failures. nih.gov | Enhances the safety profile of new chemical entities derived from the compound. |
| Structure-Activity Relationship (SAR) Analysis | ML models elucidate complex relationships between the chemical structure of derivatives and their biological activity. | Accelerates the optimization of lead compounds for improved potency and selectivity. |
Nanotechnology Applications for Targeted Delivery and Enhanced Efficacy
Nanotechnology offers a transformative approach to overcoming challenges in drug delivery, such as poor solubility and off-target effects. By encapsulating or conjugating this compound or its active derivatives within nanocarriers, researchers can achieve targeted delivery to specific tissues or cells, thereby enhancing therapeutic efficacy while minimizing systemic exposure. nih.govnih.gov
Various types of nanocarriers, including liposomes, polymeric nanoparticles, and micelles, are being explored for this purpose. nih.gov These nanoparticles can be engineered to release their payload in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov The unique physicochemical properties of this compound could be leveraged in the design of advanced polymeric materials suitable for creating stable and effective drug delivery systems. chemimpex.com
Table 2: Nanocarrier Systems for this compound Derivatives
| Nanocarrier Type | Description | Potential Advantages |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Biocompatible; can be surface-modified for targeted delivery. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers, allowing for controlled drug release. nih.gov | High stability; can achieve sustained release profiles and targeted delivery to various organs. nih.gov |
| Micelles | Self-assembling core-shell structures that can solubilize poorly water-soluble compounds like many cinnamic acid derivatives. | Enhances bioavailability; can be designed to respond to specific biological triggers for drug release. |
| Dendrimers | Highly branched, well-defined macromolecules with a multivalent surface for drug conjugation. | Precise control over size and drug loading; potential for multi-drug delivery. |
High-Throughput Screening (HTS) Approaches for Novel Biological Activities
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds against a specific biological target. The chemical structure of this compound makes it an ideal candidate for inclusion in HTS libraries. Its related analogue, 3-(Trifluoromethyl)cinnamic acid, is already utilized in HTS for identifying new drug leads. targetmol.com
By subjecting this compound and a diverse library of its derivatives to HTS campaigns, researchers can quickly identify "hits"—compounds that exhibit a desired biological activity. These hits can then be further optimized through medicinal chemistry to become lead compounds. HTS can uncover entirely new applications for this chemical scaffold, potentially expanding its utility into new disease areas such as neurodegenerative disorders or infectious diseases. nih.govnih.gov
Challenges and Opportunities in Translational Research and Clinical Development
Translating a promising compound from the laboratory to the clinic is a complex and challenging process. For derivatives of this compound, key challenges will include navigating regulatory requirements, managing the high costs of clinical trials, and demonstrating a clear clinical benefit. marketresearchintellect.com The development of a robust and scalable manufacturing process is also a significant hurdle that must be overcome. marketresearchintellect.com
However, these challenges are matched by significant opportunities. The unique properties imparted by the trifluoromethoxy group can lead to compounds with improved metabolic stability and bioavailability, increasing the chances of clinical success. chemimpex.com Furthermore, the growing emphasis on developing targeted therapies creates a favorable environment for specialized molecules derived from this scaffold. Success in translational research will depend on rigorous preclinical studies that clearly define the mechanism of action and establish a strong scientific rationale for clinical testing. nih.gov
Future Directions in Synthetic Methodology Optimization and Scalability
The future therapeutic and commercial success of this compound derivatives hinges on the development of efficient, cost-effective, and sustainable synthetic methods. While laboratory-scale syntheses exist, scaling these processes for industrial production presents a significant challenge. prepchem.comgoogle.com
Future research in this area will likely focus on several key objectives:
Green Chemistry: Implementing principles of green chemistry to reduce waste, use less hazardous reagents, and improve energy efficiency.
Catalysis: Discovering novel catalysts that can improve reaction yields and selectivity, such as the palladium-catalyzed methods used for similar molecules. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processes.
Prospects in Combination Therapies and Personalized Medicine Approaches
The future of medicine is moving towards more personalized approaches, where treatments are tailored to the individual characteristics of a patient's disease. nih.gov Derivatives of this compound are well-suited for this paradigm. They can be developed as targeted agents that are effective only in patients with specific genetic or molecular biomarkers. personalizedmedicinecoalition.org
Q & A
Q. What synthetic routes are commonly employed for preparing 3-(trifluoromethoxy)cinnamic acid, and how can purity be validated?
The synthesis of this compound typically involves the Knoevenagel condensation between 3-(trifluoromethoxy)benzaldehyde and malonic acid under acidic or basic catalysis. For example, derivatives like methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0) can serve as intermediates for further functionalization . Purification often employs recrystallization from ethanol or methanol, followed by column chromatography using silica gel. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For trifluoromethoxy-containing analogs, -NMR is critical to verify substituent positioning and purity .
Q. Which analytical techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : -, -, and -NMR to resolve aromatic protons, carbon environments, and trifluoromethoxy group signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHFO, MW 232.16) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm) and trifluoromethoxy (C-O-CF ~1250 cm) groups.
- X-ray Crystallography : For solid-state structure determination, particularly to confirm stereochemistry in analogs like trans-4-(trifluoromethyl)cinnamic acid .
Q. How does the trifluoromethoxy substituent affect solubility in common solvents?
The trifluoromethoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., ethanol, acetonitrile). Solubility studies of cinnamic acid derivatives show that polar solvents like methanol (solubility ~15 mg/mL at 298 K) are preferred for dissolution, while non-polar solvents like ethyl acetate are suitable for crystallization . Temperature-dependent solubility profiles (e.g., at 298.2 K vs. 313.2 K) should be experimentally determined using gravimetric or UV-spectrophotometric methods .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the molecular geometry of this compound?
DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set reliably predict bond lengths, angles, and electronic properties. For example, in trans-4-(trifluoromethyl)cinnamic acid, the C3-C4-C11 bond angle (119.6°) and C1-C15 bond length (1.463 Å) were validated against experimental data . Computational studies also assess frontier molecular orbitals (HOMO-LUMO) to predict reactivity and intermolecular interactions, such as hydrogen bonding with biological targets .
Q. What experimental strategies address contradictions in reported biological activity data for trifluoromethoxy-cinnamic acid derivatives?
Discrepancies often arise from variations in assay conditions or metabolic instability. Strategies include:
- Metabolite Profiling : Incubation with liver microsomes or gut microbiota models to identify degradation products (e.g., hydroxylated or sulfated derivatives) .
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the cinnamic acid scaffold (e.g., esterification, halogenation) to isolate pharmacophore contributions .
- Dose-Response Validation : Replicating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
Q. What methodologies determine the acid dissociation constants (pKa) of this compound?
Potentiometric titration using a glass electrode in aqueous-organic solvent mixtures (e.g., water:ethanol 1:1) is standard. For low-solubility compounds, spectrophotometric methods monitor UV absorbance shifts (Δλ) across pH gradients. Computational tools like COSMO-RS predict pKa values by simulating solvation effects, with calibration against experimental data from analogous compounds (e.g., ferulic acid pKa ≈ 4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
